Enhanced Free-Radical Polymerization Rate of Divinyl Sulfide Relative to Oxygen Analogues
Vinyl sulfide derivatives, including divinyl sulfide, exhibit faster free-radical polymerization rates compared to their oxygen analogues (vinyl ethers) when initiated with azo initiators such as AIBN [1]. This rate enhancement is attributed to the bathochromic shift observed upon excitation of unsaturated sulfide molecules relative to saturated analogues, indicating greater electronic accessibility of the vinyl group [1]. The use of peroxide initiators is contraindicated due to preferential oxidation of the sulfide moiety to sulfoxide or sulfone, which distinguishes vinyl sulfides from vinyl ethers in terms of initiator compatibility [1].
| Evidence Dimension | Free-radical polymerization rate |
|---|---|
| Target Compound Data | Faster polymerization rate (qualitative) with AIBN initiator |
| Comparator Or Baseline | Vinyl ethers (oxygen analogues) — slower polymerization rate |
| Quantified Difference | Faster compared to oxygen analogues (exact quantitative rate constant not provided in source) |
| Conditions | Free-radical polymerization with azo initiators such as AIBN |
Why This Matters
Faster polymerization kinetics can reduce processing time and energy input in industrial polymer synthesis, while initiator specificity dictates procurement decisions for polymerization system design.
- [1] Polymerisation of αβ-Unsaturated Sulphur-containing Compounds. Russian Chemical Reviews, 1974, 43(3). View Source
